molecular formula C62H85GaN6O12 B145956 Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron CAS No. 135099-39-7

Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron

Cat. No. B145956
M. Wt: 1176.1 g/mol
InChI Key: WPEFUMGLIZEXIR-UHFFFAOYSA-K
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Description

Gallium is a chemical element with the atomic number 31 and symbol Ga on the periodic table . It is in the Boron family (group 13) and in period 4 . Elemental Gallium does not exist in nature but gallium (III) salt can be extracted in small amounts from bauxite and zinc ores . Organogallium compounds, which contain a carbon to gallium (Ga) chemical bond, have some use in organic synthesis .


Synthesis Analysis

The reaction of N,N′-di (t butyl)-ethane- 1,2-diamine with NaH followed by anhydrous GaCl3 gives mainly an insoluble bis (diamido)gallium chloride . Metallation of the same diamine with t butyl-lithium and GaCl3 gave small quantities of the corresponding dinuclear, bicyclic gallium(II) compound .


Molecular Structure Analysis

Gallium has an atomic radius of 135 pm and an ionic radius of 62 pm . Its electronic configuration is [Ar]4s2 3d104p1 .


Chemical Reactions Analysis

Gallium is stable in air and water, but reacts and dissolves in acids and alkalis . It also easily transforms into an alloy with many metals .


Physical And Chemical Properties Analysis

Gallium is a solid at room temperature . It has a melting point of 29.7646°C and a boiling point of 2204°C . The density of gallium is 5.91 g/cm3 . It has an electronegativity of 1.6 on the Pauling scale .

Safety And Hazards

While gallium itself is not considered particularly hazardous, certain gallium compounds are noted to have high toxicity .

properties

IUPAC Name

gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H88N6O12.Ga/c1-9-11-13-15-17-19-21-23-29-79-41(7)59-39(5)47-31-45-37(3)43(25-27-55(69)67-53(61(75)76)35-57(71)72)49(63-45)34-50-44(26-28-56(70)68-54(62(77)78)36-58(73)74)38(4)46(64-50)32-51-60(40(6)48(66-51)33-52(59)65-47)42(8)80-30-24-22-20-18-16-14-12-10-2;/h31-34,41-42,53-54H,9-30,35-36H2,1-8H3,(H8,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77,78);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEFUMGLIZEXIR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].CCCCCCCCCCOC(C)C1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C(C)OCCCCCCCCCC)[N-]4)C)CCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H85GaN6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1176.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 164378

CAS RN

135099-39-7
Record name ATX 70
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135099397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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